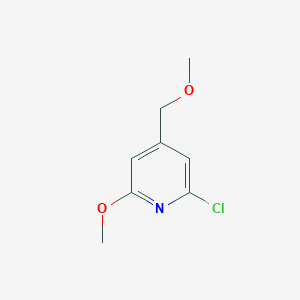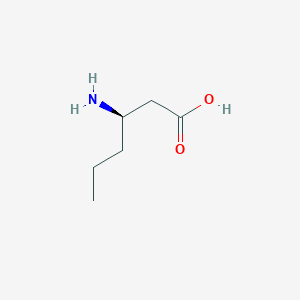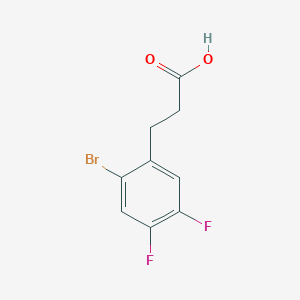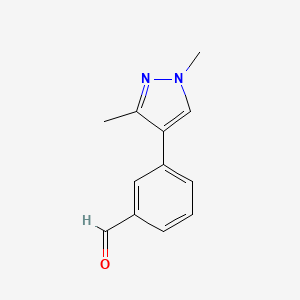![molecular formula C7H11F5O2 B12089046 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol CAS No. 652983-59-0](/img/structure/B12089046.png)
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is a fluorinated organic compound with the molecular formula C7H11F5O2. This compound is characterized by the presence of a pentafluoropentyl group attached to an ethan-1-ol moiety. The fluorinated nature of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pentafluoropentanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]acetaldehyde or 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]acetic acid.
Reduction: Formation of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is largely dependent on its interaction with molecular targets. The fluorinated group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]carbonylbenzoic acid
- 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]dodecanyl β-D-maltopyranoside
- 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]octyl β-D-maltopyranoside
Uniqueness
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is unique due to its specific combination of a fluorinated pentyl group and an ethan-1-ol moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and chemical stability, which are advantageous in various applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
652983-59-0 |
|---|---|
Molekularformel |
C7H11F5O2 |
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
2-(4,4,5,5,5-pentafluoropentoxy)ethanol |
InChI |
InChI=1S/C7H11F5O2/c8-6(9,7(10,11)12)2-1-4-14-5-3-13/h13H,1-5H2 |
InChI-Schlüssel |
ZXVYDEYLZODVSW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)








![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)

